8-Bromochroman-4-amine

Chiral resolution Enantioselective synthesis Bradykinin B1 receptor antagonism

8-Bromochroman-4-amine (886762-91-0) enables essential chroman SAR exploration: its 8-position C–Br bond is optimized for Suzuki and Buchwald-Hartwig coupling, avoiding the uncontrolled variables of 6/7-bromo or 8-chloro analogs. Supplied as ≥98% pure racemate. Ideal for cost-effective initial screening before transitioning to enantiopure (R/S) lead optimization.

Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
CAS No. 886762-91-0
Cat. No. B1340898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromochroman-4-amine
CAS886762-91-0
Molecular FormulaC9H10BrNO
Molecular Weight228.09 g/mol
Structural Identifiers
SMILESC1COC2=C(C1N)C=CC=C2Br
InChIInChI=1S/C9H10BrNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2
InChIKeyHFFUBLNCTFQBSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromochroman-4-amine (CAS 886762-91-0) Procurement and Technical Specification Overview


8-Bromochroman-4-amine (CAS 886762-91-0) is a heterocyclic aromatic amine belonging to the chroman class, characterized by a bicyclic framework consisting of a benzene ring fused to a tetrahydrofuran ring [1]. The molecule features a bromine atom at the 8-position and a primary amine group at the 4-position of the chroman core, with a molecular formula of C9H10BrNO and a molecular weight of 228.09 g/mol . Chroman derivatives constitute a privileged scaffold in medicinal chemistry with demonstrated utility across neurological, cardiovascular, and inflammatory disease programs [2]. The specific 8-bromo substitution pattern on this compound provides a chemically accessible handle for subsequent cross-coupling reactions, enabling structure-activity relationship (SAR) exploration and the construction of more complex heterocyclic frameworks [1][3]. Commercially, this compound is supplied as a racemic mixture in solid form at purities of ≥97% to 98% (as verified by NMR, HPLC, or GC) and requires storage at refrigerated temperatures (4°C) with protection from light .

Why 8-Bromochroman-4-amine Is Not Interchangeable with Other Chroman-4-amine Analogs


Substitution among chroman-4-amine derivatives—even those appearing structurally similar—cannot be performed without careful consideration of position-specific effects, halogen-dependent reactivity, and stereochemical requirements. The 8-position bromine substituent imparts electronic and steric properties distinct from other halogen variants (e.g., 8-chloro or 8-fluoro analogs) and from alternative bromination sites (e.g., 6-bromo or 7-bromo isomers) [1]. The C–Br bond serves as a more reactive partner for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.) compared to C–Cl or C–F bonds due to lower bond dissociation energy, directly impacting synthetic efficiency and downstream functionalization pathways [2]. Furthermore, the presence of a stereocenter at the C4 position introduces enantiomer-specific pharmacological consequences; chiral chroman-4-amines have been validated as key intermediates for human Bradykinin B1 receptor antagonists, where enantiopurity critically determines biological activity [3]. Generic replacement of 8-bromochroman-4-amine with an alternative chroman-4-amine without rigorous experimental validation introduces uncontrolled variables in both synthetic yield and biological readouts, making compound-specific procurement essential for reproducible research outcomes.

Quantitative Differentiation of 8-Bromochroman-4-amine (CAS 886762-91-0) Against Structural Comparators


Stereochemical Differentiation: Racemic Mixture vs. Single-Enantiomer Procurement

8-Bromochroman-4-amine (CAS 886762-91-0) is commercially supplied as a racemic mixture containing both (R)- and (S)-enantiomers in equal proportion, whereas the single-enantiomer forms—(R)-8-bromochroman-4-amine (CAS 1212896-29-1) and (S)-8-bromochroman-4-amine (CAS 1213648-96-4)—are procurable separately at higher cost and with stereochemical purity specifications . The racemic mixture carries no stereochemical definition (Defined Atom Stereocenter Count = 0), whereas the (R)-enantiomer is defined with one specific stereocenter [1]. In the broader chroman-4-amine class, chiral variants serve as key intermediates for human Bradykinin B1 receptor antagonists, with enantioselective synthetic methods achieving 59–99% enantiomeric excess and chiral integrity retention through downstream transformations [2][3]. Enantiopurity is a critical determinant of pharmacological activity, as distinct enantiomers of chiral amines frequently exhibit divergent receptor binding affinities and functional selectivity profiles .

Chiral resolution Enantioselective synthesis Bradykinin B1 receptor antagonism Medicinal chemistry

Bromine Positional Isomerism: 8-Bromo vs. 6-Bromo vs. 7-Bromo Chroman-4-amine Substitution Effects

The bromine atom location on the chroman aromatic ring—position 8 (ortho to the oxygen heteroatom), position 6, or position 7—generates distinct electronic environments that alter chemical reactivity and biological recognition . 8-Bromochroman-4-amine (CAS 886762-91-0) places the bromine adjacent to the ring oxygen, creating an ortho-substituted electronic configuration that influences both the electron density of the aromatic ring and the steric accessibility of the C–Br bond for cross-coupling [1]. In contrast, 6-bromochroman-4-amine (CAS 735248-42-7) positions the bromine para to the oxygen-bearing carbon, while 7-bromochroman-4-amine hydrochloride (CAS 1810074-70-4) places the substituent at a meta-like position relative to the heterocyclic junction [2]. These positional variations yield compounds with identical molecular formulas (C9H10BrNO) and molecular weights (228.09 g/mol) but divergent electronic and steric profiles that cannot be substituted without altering reaction outcomes or biological screening results [1].

Positional isomerism Electrophilic aromatic substitution Cross-coupling regioselectivity Structure-activity relationship

Halogen Comparative Reactivity: 8-Bromo vs. 8-Chloro vs. 8-Fluoro Chroman-4-amine in Cross-Coupling Applications

The 8-bromo substitution on chroman-4-amine confers distinct synthetic utility compared to 8-chloro and 8-fluoro analogs, driven by fundamental differences in carbon-halogen bond dissociation energies (BDE). The C–Br bond (BDE ≈ 284 kJ/mol) is significantly more labile than C–Cl (BDE ≈ 397 kJ/mol) and C–F (BDE ≈ 489 kJ/mol), enabling milder reaction conditions and broader catalyst compatibility for palladium-catalyzed cross-coupling transformations [1][2]. 8-Chlorochroman-4-amine (CAS 1228542-35-5 for (S)-enantiomer) and 8-fluorochroman-4-amine hydrochloride (PubChem CID entry) are commercially available alternatives with identical core scaffolds but reduced reactivity toward oxidative addition steps in Suzuki-Miyaura and Buchwald-Hartwig couplings [3]. The 8-bromo variant provides a reactive yet stable handle for sequential derivatization without the excessive lability sometimes encountered with 8-iodo analogs (which are not widely commercialized in this series), positioning it as the optimal balance between stability and reactivity for multi-step synthetic sequences [2].

Cross-coupling Suzuki-Miyaura reaction Buchwald-Hartwig amination Halogen bond dissociation energy

Synthetic Availability and Commercial Purity Specifications Relative to Chloro and Fluoro Analogs

8-Bromochroman-4-amine (CAS 886762-91-0) is supplied by multiple global vendors at standardized purity grades of ≥97% to 98%, with batch-specific analytical documentation including NMR, HPLC, and GC certificates of analysis available upon request . Comparative commercial availability assessment reveals that the 8-bromo variant is more broadly stocked across major research chemical suppliers (Sigma-Aldrich/ChemScene, Bidepharm, MolCore, Aladdin) than the corresponding 8-chloro or 8-fluoro analogs, which are primarily distributed through specialized vendors [1]. The racemic 8-bromo compound (MDL MFCD07374063) serves as the commercial entry point, while single enantiomers—(R)-8-bromochroman-4-amine (MDL MFCD07374064) and (S)-8-bromochroman-4-amine (MDL identifier pending)—are also procurable for stereochemically demanding applications, albeit at higher unit costs reflecting additional synthetic or resolution steps .

Commercial availability Purity specification Procurement Analytical quality control

Physicochemical Stability and Storage Profile for Long-Term Research Use

8-Bromochroman-4-amine is supplied as a solid with a computed boiling point of 286.2 ± 40.0 °C at 760 mmHg and a flash point of 126.9 ± 27.3 °C, indicating thermal stability suitable for standard laboratory handling and synthetic manipulations [1]. Vendor specifications mandate storage at refrigerated temperature (4°C) with protection from light to preserve compound integrity during long-term storage . The compound exhibits a calculated density of 1.5 ± 0.1 g/cm³, a topological polar surface area of 35.2 Ų, and an XLogP3 value of 1.6, suggesting moderate lipophilicity compatible with standard organic solvents for dissolution and reaction setup [1]. These stability parameters are consistent across the racemic mixture and individual enantiomers, though enantiopure forms may require additional inert atmosphere handling (argon storage) to prevent racemization or oxidative degradation .

Stability Storage conditions Solid-state characterization Quality assurance

Validated Application Scenarios for 8-Bromochroman-4-amine (CAS 886762-91-0) in Pharmaceutical and Chemical Research


Chiral Drug Discovery: Racemic SAR Screening Preceding Enantiomer Resolution

The racemic 8-bromochroman-4-amine (CAS 886762-91-0) serves as the cost-effective entry point for structure-activity relationship (SAR) exploration in programs where stereochemistry has not yet been resolved as a critical parameter. Because the chroman-4-amine scaffold is a validated privileged structure in medicinal chemistry—including as a key intermediate for human Bradykinin B1 receptor antagonists [1]—the racemic 8-bromo variant enables initial biological screening, binding assays, and synthetic derivatization without the premium cost associated with enantiopure material. Once a promising racemic hit is identified, researchers can transition to the corresponding single enantiomers—(R)-8-bromochroman-4-amine (CAS 1212896-29-1) or (S)-8-bromochroman-4-amine (CAS 1213648-96-4)—for stereospecific optimization [2]. This staged procurement strategy aligns with industry best practices for resource-efficient lead discovery while maintaining a clear path to chiral lead optimization.

Cross-Coupling-Based Library Synthesis and Scaffold Diversification

The 8-bromo substituent provides a reactive handle for palladium-catalyzed cross-coupling transformations including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions [1]. The C–Br bond‘s intermediate bond dissociation energy (~284 kJ/mol) compared to C–Cl and C–I analogs offers an optimal reactivity window: sufficiently labile for efficient oxidative addition under standard catalytic conditions, yet sufficiently stable to withstand multi-step synthetic sequences without premature decomposition [3]. Researchers constructing focused libraries of chroman-4-amine derivatives can leverage the 8-bromo group to install diverse aryl, heteroaryl, or amine substituents at the 8-position, systematically exploring how modifications at this ortho-to-oxygen position influence target binding or functional activity [2]. The broader commercial availability of the 8-bromo variant across multiple suppliers further supports high-throughput parallel synthesis workflows by ensuring reliable material supply .

Positional SAR Studies for Chroman-Based Pharmacophores

For medicinal chemistry programs investigating the chroman scaffold as a core pharmacophore, systematic evaluation of substituent position effects is essential for SAR elucidation. 8-Bromochroman-4-amine (bromine ortho to ring oxygen) enables direct comparison with 6-bromochroman-4-amine (bromine at position 6, para relationship) and 7-bromochroman-4-amine (bromine at position 7) to dissect how substituent location alters electronic distribution, conformational preferences, and intermolecular interactions with biological targets [1][2]. Since all three positional isomers share identical molecular formulas and nearly identical computed physicochemical descriptors (XLogP3 = 1.6, TPSA = 35.2 Ų), differences observed in biological assays can be confidently attributed to positional effects rather than global changes in lipophilicity or polarity [2]. This makes the 8-bromo variant an indispensable component of a comprehensive positional scanning set for chroman-focused drug discovery [3].

Halogen Comparative Series for Lead Optimization

The 8-bromo variant functions as the central reference point in a halogen scan comprising 8-fluoro, 8-chloro, 8-bromo, and (where available) 8-iodo chroman-4-amine analogs. Such halogen series are routinely employed in lead optimization to probe halogen bonding interactions, modulate metabolic stability, and fine-tune physicochemical properties including lipophilicity and aqueous solubility [1]. The 8-bromo compound offers a distinct profile compared to the 8-chloro and 8-fluoro analogs: the larger atomic radius and higher polarizability of bromine enhance potential halogen bonding interactions with protein backbone carbonyls or π-systems, while its moderate electronegativity preserves favorable solubility characteristics relative to the more lipophilic 8-iodo analog [2]. Procuring the 8-bromo variant alongside its chloro and fluoro counterparts enables a systematic evaluation of halogen-dependent SAR, informing selection of the optimal substituent for advancing a compound toward in vivo candidate profiling [3].

Technical Documentation Hub

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